Graphite

Catalog No.
S3318185
CAS No.
7782-40-3
M.F
C
M. Wt
12.011 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Graphite

CAS Number

7782-40-3

Product Name

Graphite

IUPAC Name

carbon

Molecular Formula

C

Molecular Weight

12.011 g/mol

InChI

InChI=1S/C

InChI Key

OKTJSMMVPCPJKN-UHFFFAOYSA-N

SMILES

[C]

Solubility

Insoluble (NIOSH, 2016)
Insoluble in water and organic solvents
INSOL IN ALL SOLVENTS
Insoluble in water
Insoluble in organic solvents
Activated carbon is generally considered to exhibit low affinity for water.
INSOL IN WATER OR OTHER KNOWN SOLVENTS
Solubility in water: none
Solubility in water: insoluble
Insoluble

Canonical SMILES

[C]

Unbeatable Hardness: Tools for Cutting-Edge Science

Diamonds are the hardest natural material on Earth, thanks to their tightly packed crystal structure of carbon atoms []. This exceptional hardness makes them ideal for crafting sharp and wear-resistant tools used in scientific research.

  • Precision Cutting: Diamond blades and scalpels are crucial for preparing ultra-thin samples for electron microscopy, a technique used to study materials at the atomic level [].
  • Geological Exploration: Diamond drill bits help geologists extract rock cores from deep within the Earth for analysis, providing insights into Earth's history and composition [].

Thermal Conductivity Champion: Managing Heat in Electronics

Diamonds are exceptional conductors of heat, surpassing most other materials []. This property makes them attractive for managing heat dissipation in next-generation electronics:

  • High-Power Transistors: Diamond-based transistors are being explored as a potential solution for overcoming heat limitations in miniaturized electronics. Their efficient heat transfer could lead to faster and more powerful devices.
  • Laser Technology: Diamonds can be used in high-powered lasers to handle the immense heat generated during operation, enabling more efficient and powerful laser systems.

Shining a Light on Research: Diamonds in Optics

The unique optical properties of diamonds make them valuable tools in various scientific research applications:

  • Quantum Computing: Specific defects within diamonds can trap and manipulate single photons, a key requirement for developing quantum computers [].
  • Medical Imaging: Diamond-based nanoparticles can be used in Raman spectroscopy, a technique for analyzing the chemical composition of biological samples at the molecular level [].

Beyond Hardness: Diamonds in Medical Research

Research is exploring the potential applications of diamonds in the medical field:

  • Drug Delivery: Nanodiamonds, tiny diamond particles, show promise as carriers for targeted drug delivery, potentially improving treatment efficacy and reducing side effects [].
  • Biocompatible Implants: Diamond coatings on medical implants can reduce the risk of infection and improve biocompatibility with the human body.

Graphite is a naturally occurring form of carbon, characterized by its layered structure where carbon atoms are arranged in a hexagonal lattice. This unique arrangement grants graphite several remarkable properties, including high electrical conductivity, thermal resistance, and lubricating capabilities. Graphite is stable and relatively inert under ambient conditions but can undergo various

- MSE Supplies" class="citation ml-xs inline" data-state="closed" href="https://www.msesupplies.com/blogs/news/a-new-discovery-in-oscillating-chemical-reactions-transforming-graphite-to-graphene-oxide" rel="nofollow noopener" target="_blank"> .

These studies are crucial for optimizing the use of graphite in advanced materials and technologies.

Graphite has a wide range of applications due to its unique properties:

  • Electrodes: Used in batteries (especially lithium-ion batteries) due to its high electrical conductivity.
  • Lubricants: Its layered structure provides excellent lubrication properties.
  • Composites: Incorporated into materials to enhance strength and thermal properties.
  • Electronics: Utilized in the production of conductive inks and components for electronic devices.
  • Nanotechnology: Graphene oxide derived from graphite is extensively researched for applications in sensors, drug delivery systems, and energy storage devices.

Several compounds share similarities with graphite but possess distinct characteristics. Here is a comparison highlighting their uniqueness:

CompoundStructurePropertiesUnique Features
GrapheneSingle layer of carbon atomsExceptional electrical conductivityTwo-dimensional material
Carbon NanotubesCylindrical nanostructuresHigh tensile strengthUnique mechanical properties
Amorphous CarbonNon-crystalline structureVaries widely in propertiesLack of long-range order
DiamondTetrahedral latticeExtremely hardHigh thermal conductivity
Graphite OxideOxidized form of graphiteIncreased solubilityFunctionalized surface chemistry

Graphite stands out due to its layered structure that allows for easy intercalation and exfoliation compared to these other forms of carbon. Its balance between electrical conductivity and mechanical strength makes it particularly valuable in various industrial applications.

Physical Description

Carbon black oil appears as a dark colored liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.
Carbon, activated is a black grains that have been treated to improve absorptive ability. May heat spontaneously if not properly cooled after manufacture.
Carbon, animal or vegetable origin appears as a black powder or granular mixed with a tar or starch and water binder pressed into regular lumps or briquettes. Heats slowly and ignites in air especially if wet.
Graphite (natural) appears as a mineral form of the element carbon. Hexagonal crystals or thin leaf-like layers. Steel-gray to black with a metallic luster and a greasy feel. An electrical conductor. Used for high-temperature crucibles, as a lubricant and in "lead" pencils.
DryPowder; DryPowder, Liquid; DryPowder, PelletsLargeCrystals; DryPowder, PelletsLargeCrystals, WetSolid, OtherSolid, Liquid; DryPowder, WetSolid, Liquid; Liquid; OtherSolid; OtherSolid, GasVapor, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid, Liquid; WetSolid; WetSolid, Liquid
OtherSolid; PelletsLargeCrystals
DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid
DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; DryPowder, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid
Black, odourless powder
BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE.
BLACK FLAKES, LUMPS, POWDER OR CHIPS.
ODOURLESS BLACK PELLETS OR EXTREMELY FINE POWDER.
Black, odorless solid or a dark colored liquid with a petroleum-like odor.
Black grains that have been treated to improve absorptive ability.
Steel gray to black, greasy feeling, odorless solid
Black, odorless solid.
Steel gray to black, greasy feeling, odorless solid.

Color/Form

Fine black powder
Black solid
FINE BLACK POWDER
Black porous soild, course granules or powder
Steel gray to black greasy feeling solid.
Usually soft, black scales, crystals rare
Soft black hexagonal crystals; insol in water, acid, alkali; sol in liquid iron; density: 2.2 g/cu cm; MP: 4,489 °C (10.3 GPA); BP: 3,825 °C (sublimes)
One of the softest known materials

XLogP3

0.6

Boiling Point

Very high (USCG, 1999)
Sublimes (NIOSH, 2016)
4200 °C
Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa
>4000 °C
sublimes
Sublimes

Density

2 at 68 °F (USCG, 1999)
2.0 to 2.25 (NIOSH, 2016)
1.8-2.1
0.08 to 0.5
Relative density (water = 1): 1.8-3.51
Relative density (water = 1): 2.09-2.23
Relative density (water = 1): 1.8-2.1
2.0-2.25
1.5-1.8

Odor

Odorless
ODORLESS
Odorless.

Melting Point

6602 °F (Sublimes) (NIOSH, 2016)
Sublimes
>3500 °C
≈3550 °C
sublimes
6602°F (sublimes)
6602°F (Sublimes)

GHS Hazard Statements

Aggregated GHS information provided by 3756 companies from 44 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2576 of 3756 companies. For more detailed information, please visit ECHA C&L website;
Of the 41 notification(s) provided by 1180 of 3756 companies with hazard statement code(s):;
H335 (15.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (94.24%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prefilled syringeMenveo is indicated for active immunisation of adolescents (from 11 years of age) and adults at risk of exposure to Neisseria meningitidis groups A, C, W135 and Y, to prevent invasive disease.The use of this vaccine should be in accordance with official recommendations.VialsMenveo is indicated for active immunisation of children (from two years of age), adolescents and adults at risk of exposure to Neisseria meningitidis groups A, C, W135 and Y, to prevent invasive disease.The use of this vaccine should be in accordance with official recommendations.

Therapeutic Uses

Antidotes
Activated charcoal has been used in the management of erythropoietic porphyria� (to interrupt the enterohepatic recycling of protoporphyrin and lower plasma porphyrin concentrations) and for symptomatic relief of pruritis in patients with renal failure�.
Activated charcoal also has been used topically in wound or ulcer dressings to decrease odor and promote healing.102
Activated charcoal has been used to adsorb intestinal gases in the treatment of flatulence, intestinal distension, and dyspepsia; however, the US Food and Drug Administration (FDA) has classified activated charcoal as lacking substantial evidence of efficacy as an antiflatulent or digestive aid. Activated charcoal has been used alone or in combination with kaolin in the management of diarrhea but its value has not been established.
Hemoperfusion through columns of activated charcoal is used to remove endogenous or exogenous toxins and has been performed in patients with uremia, hepatic failure, or acute toxicity caused by acetaminophen, barbiturates, glutethimide, methaqualone, methyprylon, or theophylline. Hemoperfusion through activated charcoal has been associated with substantial damage to formed blood elements including platelets, leukocytes, and erythrocytes (e.g., platelet aggregation, thrombocytopenia) and has been associated with the formation of free charcoal particle emboli. These hazards have been minimized by coating the activated charcoal with a biocompatible polymer such as poly (hydroxyethylmethacrylate).
While multiple-dose administration of activated charcoal is unlikely to be an important measure for most intoxications, repeated doses of activated charcoal may enhance the elimination of some drugs even after systemic absorption (e.g., theophylline) by interrupting enterohepatic circulation or reducing reabsorption of drugs that diffuse or are excreted into the intestines. In animal studies, multiple doses of charcoal increased the total body clearance of acetaminophen, digoxin, phenobarbital, phenytoin, and theophylline. The use of multiple doses of activated charcoal may be considered for drugs that undergo enterohepatic or enteroenteric circulation, those with a small volume of distribution, those that are not extensively protein bound, and those with a low endogenous clearance. Multiple-dose activated charcoal also may be considered if a life-threatening amount of phenobarbital, carbamazepine, quinine, dapsone, theophylline, paraquat, or Amanita phalloides is ingested; such treatment may obviate the need for more invasive interventions (e.g., extracorporeal techniques). Multiple-dose activated charcoal does not enhance the elimination of cyclic antidepressants, and its efficacy in the treatment of intoxication with digoxin, digitoxin, phenytoin, sodium valproate, meprobamate, dapsone, carbamazepine, or cyclosporine has not been fully elucidated.
Although activated charcoal adsorbs some aliphatic hydrocarbons (e.g., gasoline, kerosene), its use is not recommended to treat ingestion of these substances (unless they also contain toxic additives) since they rarely produce toxicity other than that associated with aspiration. Activated charcoal is unlikely to enhance elimination of agents that are rapidly absorbed (e.g., strychnine, cyanides). Although a quantity of potassium cyanide (1.75-2.1 g) equivalent to several potentially lethal (e.g., 200 mg) doses may be adsorbed by a 50- to 60-g dose of activated charcoal, the adsorbent will not be useful in many ingestions of simple cyanide salts because of the rapid onset of life-threatening cyanide toxicity.
A few comparative studies in healthy individuals have shown that early GI decontamination with activated charcoal decreases absorption of ingested substances as well as or better than either induction of emesis or gastric lavage, and the combination of gastric emptying or ipecac plus activated charcoal generally does not appear to be more effective than activated charcoal alone.In addition, available data do not support the routine use of cathartics in combination with activated charcoal to remove the toxin/charcoal complex.Specialized references and experts should be consulted for additional information about the use of activated charcoal in the management of poisoning caused by specific agents.
Studies in healthy individuals suggest that activated charcoal may be beneficial if it is administered early (e.g., within 30-60 minutes of ingestion) in the management of acute poisoning and that the effectiveness of activated charcoal decreases over time. Therefore, the AACT/EAPCCT state that administration of activated charcoal may be considered up to 1 hour after ingestion of a potentially toxic amount of a poison known to be adsorbed by activated charcoal. AACT/EAPCCT also state that, although results of studies in healthy individuals suggest that the reduction in drug absorption achieved when activated charcoal is administered more than 1 hour after poison ingestion is of questionable clinical importance, the potential for benefit from use of activated charcoal more than 1 hour after ingestion cannot be excluded. Some clinicians suggest that administration of activated charcoal more than 1 hour following acute poisoning may be appropriate because of the difficulty in obtaining accurate histories regarding the time of ingestion of the toxic agent from pediatric or obtunded patients or suicidal individuals. Late administration of activated charcoal may be beneficial if the ingested substance undergoes enterohepatic circulation and reabsorption because of charcoal's ability to promote efflux of selected drugs (e.g., theophylline, phenobarbital, carbamazepine) from the blood into the bowel lumen. Some clinicians state that activated charcoal also may be of some benefit when given several hours after ingestion of extended-release drugs or drugs that slow gastric emptying, although others have suggested that charcoal may not be effective in reducing absorption of extended-release preparations because of their prolonged dissolution.
Activated charcoal is an adsorbent used in the treatment (i.e., GI decontamination)104 of most oral poisonings except those caused by corrosive agents (e.g., strong acids or alkalis) or substances for which its absorptive capacity is too low to be clinically useful (e.g., iron salts, lithium, boric acid, arsenic, malathion, or organic solvents such as methanol, ethanol, or ethylene glycol). Randomized, controlled studies demonstrating the efficacy of GI decontamination measures, including activated charcoal, in reducing morbidity and mortality associated with most oral poisonings generally are lacking, and an expert panel of the American Academy of Clinical Toxicology and European Association of Poisons Centres and Clinical Toxicologists (AACT/EAPCCT) states that activated charcoal should not be administered routinely in the management of poisoned patients. However, since beneficial effects of activated charcoal have not been ruled out and the risks of a single dose of activated charcoal appear to be low,101 many clinicians currently consider single-dose activated charcoal the sole intervention needed for the immediate treatment of most oral poisonings. Activated charcoal is the most commonly used agent for GI decontamination in poisoned patients; however, use of activated charcoal has declined from 7.7% of all exposures reported to US poison control centers in 1995 to 5.6% of such exposures in 2004. Although the American Academy of Pediatrics (AAP) and other experts no longer recommend the routine use of ipecac syrup for out-of-hospital management of poisonings, they state that current evidence does not support the routine administration of activated charcoal in the home as an alternative since safety and efficacy have not been established.
/VET/ Activated charcoal is very effective for adsorbing bacterial enterotoxins and endotoxins that cause some types of diarrhea. It also adsorbs many drugs and toxins and prevents GI absorption, so it is a common nonspecific treatment for intoxications.
... Maximum benefit from decontamination is expected in patients who present soon after the ingestion. Unfortunately, many overdose patients present at least 2 hours after taking a medication, when most of the toxin has been absorbed or has moved well into the intestine, beyond the expected reach of gastrointestinal decontamination. Decontamination probably does not contribute to the outcome of many such patients, especially those without symptoms. However, if absorption has been delayed or gastrointestinal motility has been slowed, activated charcoal may reduce the final amount absorbed. The use of activated charcoal in these cases may be beneficial and is associated with few complications. Therefore, administration of activated charcoal is recommended as soon as possible after emergency department presentation, unless the agent and quantity are known to be nontoxic, the agent is known not to adsorb to activated charcoal, or the delay has been so long that absorption is probably complete. ...
The case fatality for intentional self-poisoning in rural Asia is 10-30 times higher than in the West, mostly due to the use of highly toxic poisons. Activated charcoal is a widely available intervention that may - if given early - bind to poisons in the stomach and prevent their absorption. Current /2007/ guidelines recommend giving a single dose of charcoal (SDAC) if patients arrive within an hour of ingestion. Multiple doses (MDAC) may increase poison elimination at a later time by interrupting any enterohepatic or enterovascular circulations. The effectiveness of SDAC or MDAC is unknown. ...
/VET/ To investigate the effects of oral administration of activated charcoal (AC) and urine alkalinization via oral administration of sodium bicarbonate on the pharmacokinetics of orally administered carprofen in ... : 6 neutered male Beagles /that/ ... dog underwent 3 experiments (6-week interval between experiments). The dogs received a single dose of carprofen (16 mg/kg) orally at the beginning of each experiment; after 30 minutes, sodium bicarbonate (40 mg/kg, PO), AC solution (2.5 g/kg, PO), or no other treatments were administered. ... Compared with the control treatment, administration of AC decreased plasma carprofen concentrations (mean +/- SD maximum concentration was 85.9 +/- 11.9 mg/L and 58.1 +/- 17.6 mg/L, and area under the time-concentration curve was 960 +/- 233 mg/L x h and 373 +/- 133 mg/L x h after control and AC treatment, respectively). The elimination half-life remained constant. Administration of sodium bicarbonate had no effect on plasma drug concentrations. CONCLUSIONS AND CLINICAL RELEVANCE: After oral administration of carprofen in dogs, administration of AC effectively decreased maximum plasma carprofen concentration, compared with the control treatment, probably by decreasing carprofen absorption. Results suggest that AC can be used to reduce systemic carprofen absorption in dogs receiving an overdose of carprofen. ...
... There are no specific data to suggest benefit from out-of-hospital administration of activated charcoal in patients exposed to atypical antipsychotic medications. Poison centers should follow local protocols and experience with the out-of-hospital use of activated charcoal in this context. Do not delay transportation in order to administer charcoal (Grade D). ...
In this randomized cross-over study with three phases, nine healthy volunteers received a single oral dose of 150 mg moclobemide, 10 mg temazepam, and 80 mg verapamil after an overnight fast. Thirty minutes later, they were assigned to one of the following treatments: 25 g activated charcoal as a suspension in 200 mL water, gastric lavage (10x200 mL), or 200 mL water (control). Plasma concentrations of moclobemide, temazepam, and verapamil were determined up to 24 hr. ... Activated charcoal reduced the area under the plasma concentration time curve from 0 hr to 24 hr (AUC0-24 hr) of moclobemide and temazepam by 55% (P<0.05) and by 45% (P<0.05), respectively. The AUC0-24 hr of verapamil was not significantly reduced by charcoal. Gastric lavage decreased the AUC0-24 hr of moclobemide by 44% (P<0.05), but had no significant effect on that of temazepam or verapamil. The peak plasma concentration (Cmax) of moclobemide, temazepam, and verapamil was reduced by 40%, 29% (P<0.05), and 16%, respectively, by activated charcoal. Gastric lavage did not significantly decrease the Cmax of any of these drugs.
... In this randomized, 3-phase crossover study, 9 healthy subjects received, at the same time, 200 mg carbamazepine, 200 mg theophylline, and 120 mg verapamil. All drugs were given as sustained-release tablets. One hour after taking the tablets, the subjects were assigned to one of the following treatments: 25 g activated charcoal as a suspension, 25 g activated charcoal as a suspension followed by whole-bowel irrigation with polyethylene glycol (PEG) electrolyte lavage solution, or 200 mL water (control). The absorption of the drugs was characterized by using the area under the plasma drug concentration-time curve from time zero to 24 hours (AUC(0-24)), peak plasma concentration (C(max)), C(max) minus the plasma concentration at 1 hour (C(Delta)), and time to peak (t(max)). ... Activated charcoal alone given 1 hour after drug intake significantly (P <.001) reduced the absorption (AUC(0-24)) of all 3 drugs (by 62%-75%). Also the C(max) and C(Delta) values of these drugs were significantly reduced by charcoal alone. Whole-bowel irrigation did not increase significantly the effect of charcoal on any absorption parameters of the 3 drugs studied. On the contrary, whole-bowel irrigation significantly (P <.01) decreased the efficacy of charcoal with respect to carbamazepine. ...
Deliberate self-poisoning with yellow oleander seeds is common in Sri Lanka and is associated with severe cardiac toxicity and a mortality rate of about 10%. Specialized treatment with antidigoxin Fab fragments and temporary cardiac pacing is expensive and not widely available. Multiple-dose activated charcoal binds cardiac glycosides in the gut lumen and promotes their elimination. ... The efficacy of multiple-dose activated charcoal in the treatment of patients with yellow-oleander poisoning /was assessed in this study/. ... On admission, participants received one dose of activated charcoal and were then randomly assigned either 50 g of activated charcoal every 6 hr for 3 days or sterile water as placebo. A standard treatment protocol ... used in all patients ... monitored cardiac rhythm and did 12-lead electocardiographs as needed. Death was the primary endpoint, and secondary endpoints were life-threatening cardiac arrhythmias, dose of atropine used, need for cardiac pacing, admission to intensive care, and number of days in hospital. Analysis was by intention to treat. ... 201 patients received multiple-dose activated charcoal and 200 placebo. There were fewer deaths in the treatment group (five (2.5%) vs 16 (8%); percentage difference 5.5%; 95% CI 0.6-10.3; p=0.025), and ... difference in favor of the treatment group /was noted/ for all secondary endpoints, apart from number of days in hospital. The drug was safe and well tolerated.
A pregnant woman who was a regular user of anxiolytics was admitted to the maternity ward at 38 weeks and 4 days amenorrhea after a massive overdose of clorazepate dipotassium, a benzodiazepine. The exact quantity ingested was undetermined. The infant, born at 39 weeks, presented no spontaneous breathing and tracheal intubation was necessary in the delivery room. The neonatal blood concentrations of the clorazepate metabolites were very high at delivery (26 mg/L nordiazepam and 3.5 mg/L oxazepam) and showed little change over the next 5 days (16 mg/L nordiazepam and 2.1 mg/L oxazepam, with an apparent half-life of 168 hr for nordiazepam and 160 hr for oxazepam). By day 6, the infant was still dependent on ventilator support and enterodialysis was begun with repeated doses of activated charcoal (1 g/kg every 6 hr by gastric tube). Treatment was continued for 5 days and a spectacular diminution in the serum concentrations of the two metabolites was noted on day 11: 1.5 mg/L nordiazepam and less than 0.1 mg/L oxazepam. The nordiazepam and oxazepam half-lifes were reduced to 42 hr and 30 hr respectively. The concomitant clinical improvement authorized the weaning from ventilation on day 12. ... This is the first report of the use of enterodialysis to treat severe benzodiazepine poisoning in a neonate. Depuration of the toxin was accelerated and the duration of intensive care was shortened thanks to this technique.
... Single dose activated charcoal (SDAC) may be an effective method of gastric decontamination when administered to patients within an hour of drug overdose. However, few patients who may benefit from this treatment attend an emergency department within this timeframe. The authors sought to determine the current attitudes of ambulance NHS trusts to ... recommendations that the administration of SDAC should be considered as a prehospital therapy. ... A completed /postal/ questionnaire was returned by 36 of the 39 ambulance NHS trusts in the UK (response rate 92%). Currently /2005/ none ... provides prehospital SDAC as an intervention. The most common barriers to the provision of prehospital SDAC are the current lack of evidence in the medical literature proving it is effective in improving patient outcome and the lack of a recognized protocol for its administration. Other issues included concerns regarding potential complications, ambulance turnaround times, lack of availability of SDAC, and lack of funding...
... To determine whether the routine use of activated charcoal (AC) has an effect on patient outcomes ... all adult patients presenting with an oral overdose at The Canberra Hospital /were recruited/, excluding only transfers, late presenters, those who had ingested drugs not adsorbed by activated charcoal or where administration was contraindicated, and very serious ingestions (at the discretion of the admitting physician). Patients were randomized to either activated charcoal or no decontamination. ... The trial recruited 327 patients over 16 months. Of 411 presentations, four refused consent, 27 were protocol violations and 53 were excluded from the trial. Only seven were excluded due to the severity of their ingestion. The most common substances ingested were benzodiazepines, paracetamol and selective serotonin reuptake inhibitor antidepressants. More than 80% of patients presented within 4 hr following ingestion. There were no differences between AC and no decontamination in terms of length of stay (AC 6.75 hr, IQR 4-14 vs. controls 5.5 hr, IQR 3-12; p=0.11) or secondary outcomes including vomiting, mortality and intensive care admission. DISCUSSION: Routine administration of charcoal following oral overdose did not significantly influence length of stay or other patient outcomes following oral drug overdose. There were few adverse events. This does not exclude a role in patients who present shortly after ingestion of highly lethal drugs.
To evaluate whether administration of activated charcoal, in addition to standard N-acetylcysteine (NAC) therapy, after acetaminophen overdose provides additional patient benefit over NAC therapy alone, a 1-year non-randomized prospective, multi-center, observational case series was performed at three poison centers and one poison center system. Entrance criteria were all acute acetaminophen overdoses with: 1) an acetaminophen blood concentration determined to be in the toxic range by the Rumack-Matthew nomogram; and 2) all therapies, including NAC and activated charcoal, initiated between 4 and 16 h post-ingestion. There were 145 patients meeting entrance criteria, of whom 58 patients (40%) received NAC only and 87 patients (60%) received NAC and activated charcoal. Overall, 23 patients had elevations of AST or ALT greater than 1000 IU/L, of which 21 patients received NAC only (38% of total NAC only group) and 2 patients received NAC and activated charcoal (2% of total NAC+AC group). Administration of activated charcoal in this series of patients with toxic acetaminophen concentrations treated with NAC was associated with reduced incidence of liver injury, as measured by elevated serum transaminases and prothrombin times.
... This was a 12-month follow-up study on the feasibility of a ... protocol to administer activated charcoal by EMS to acutely poisoned patients before arrival at the hospital. Administration of activated charcoal (50 g or 1 g/kg orally or by nasogastric tube) was considered in 2,047 patients with acute poisoning. Main outcome measures were success rate and elapsed times in and adverse effects of administering charcoal. RESULTS: Activated charcoal was considered to be an indication for 722 patients (35% of the study population) and was administered to 555 patients. Median elapsed time from poison ingestion to activated charcoal administration was 88 minutes, and median time from activated charcoal administration to hospital arrival was 20 minutes. Activated charcoal was not given to 101 (15.4%) patients, although considered indicated, because of patient refusal (n=72), inability to ingest a charcoal mixture (n=23), technical problems (n=4), or recommendation by the hospital after telephone consultation (n=2). Charcoal caused no reported adverse effects. CONCLUSION: Out-of-hospital activated charcoal administration by EMS is feasible, even in severe poisonings. Adverse events were rare.
Carbamazepine (CBZ) poisoning has been associated with cases of severe toxicity and death. Multiple-dose activated charcoal was proposed to enhance the clearance of CBZ elimination, but there are no prospective controlled studies that demonstrated a change in clinical outcome after the use of multiple-dose activated charcoal. The aim of this study was to determine the CBZ elimination kinetics and the evolution of clinical features according to the dose of activated charcoal in acute poisoning patients. It is a prospective study for 6 months, from January to June 2004, including all pure acute CBZ-poisoned patients. Twelve patients were randomized to receive a multiple-dose activated charcoal (G1) or a simple dose of 1 g/kg (G2). ... They were 8 men and 4 women. The mean concentration of blood CBZ at hospital admission was of 29.42+/-6.68 mg/L. Each group includes 6 patients. The peak value of blood CBZ was comparable in the 2 groups: 33+/-3.46 mg/L (G1) vs 32.6+/-5.63 (G2) (P=.5); the requirement of mechanical ventilation was similar also (3 in each group). The duration of both coma and mechanical ventilation was significantly decreased in the first group compared with the second: 20.33+/-3.05 vs 29.33+/-4.11 hours for coma (P=.02) and 24.1+/-4.2 vs 36.4+/-3.6 hours for mechanical ventilation (P=.001). The length of stay was also significantly decreased in the first group: 30.3+/-3.4 vs 39.7+/-7.3 hours in the second group (P=.000006). Concurrently, a significant constant reduction of the half-life of CBZ from serum in the first group: 12.56+/-3.5 hours after multiple dose vs 27.88+/-7.36 hours after a simple dose (P=.0004) /was noted/. This decrease was correlated to the dose of charcoal. In summary, ... multiple-dose activated charcoal /was/ more efficient than simple-dose; it permits a constant decrease of the half-life of blood CBZ without any rebound effect and could improve the prognosis by reducing the duration of coma and the length of stay.
... Data were collected retrospectively for citalopram overdose patients presenting to 8 emergency departments. Demographics, dose, coingested drugs, single-dose activated charcoal (SDAC) administration, and serial ECGs were extracted from medical records. The primary outcome was the proportion of patients who had an observed QT,RR combination at any time above an abnormal threshold, established as a predictor of torsade de pointes. ... The proportion of patients with QT prolongation who received or did not receive SDAC /were compared/. ... SDAC was administered on average 2.1 hours (range, 0.5 to 6.25 hr) after ingestion in 48 of 254 admissions, and abnormal QT,RR combinations occurred in 2 cases (4.2%), compared with 23 of 206 (11.2%) cases not receiving SDAC. There did not appear to be any clinically important difference in age, sex, dose, and cardiotoxic coingestants between the 2 groups. No cases of torsade de pointes occurred. The estimated relative risk of having an abnormal QT,RR combination for SDAC compared to no SDAC was 0.28 (0.06 to 0.70) (median with 2.5% and 97.5% credible limits). The probability that the relative risk was less than 1.0 was 0.99, which can be interpreted as very strong evidence in favor of a beneficial effect of SDAC. ...
/EXPL THER/ A new dosage format (MTX-CH) of methotrexate (MTX) comprises MTX adsorbed onto fine activated carbon particles which has strong affinity to lymphatics. MTX-CH was tested for its therapeutic effects on lymph node metastases in mice experimental model. ... The survival time of mice to whom transferred were the nodes of mice treated with MTX-CH was significantly longer compared with those treated with MTX aqueous solution.
200 patients with gastric cancer ... who underwent radical gastrectomy ... received intra-lymph node injection of fine activated carbon particle solution (CH40) during surgery.... The percentage of blackened lymph nodes without metastasis (42.4%) was slightly higher than that of lymph nodes containing metastasis (37.2%), but the difference was not statistically significant. ...
... To identify as many lymph nodes as possible in the axillary fat /to/ ... decrease the possibility of the presence of undetected metastatic nodes, an emulsion of activated carbon particles (CH40) was injected into the center of the mammary gland, close to the tumor site, 3 days before radical surgery. ... After injection, the CH40 was readily adsorbed into regional lymphatics and streamed along with the lymph flow to blacken regional lymph nodes. The CH40-guided method increased the mean number of nodes per case found in the axilla from 8.4, by the traditional method, to 14.0 nodes per case... The use of the CH40 technique has two technical advantages; one is that it allows surgeons to locate the blackened lymph nodes at the time of surgery and the other is that it allows pathologists to look for the nodes in fatty tissue...

Pharmacology

Carbon that has been treated to create small, low-volume pores that increase the surface area available for adsorption.

ATC Code

J07AH08

Mechanism of Action

Macrophages were treated with carbon black and carbon black adsorbate complexes to determine whether the presence, identity and coverage of the adsorbate altered the phagocytic ingestion of the carbon black particles. This study was performed to determine the effect of such treatment on the capacity of the macrophages to phagocytize a secondary particle challenge via its Fc membrane receptor. Rat alveolar macrophages were incubated in vitro with two carbon blacks that had 15 fold differences in specific surface areas (ASTM-N339 less than Black-Pearls-2000) sorbed with 0.5 and 1.0 monolayer coverages of a polar and semi polar adsorbate; acrolein and benzofuran. One half monolayer coverages of N339 with either adsorbate significantly suppressed the phagocytosis of the carbon black, whereas one monolayer coverage did not. Neither adsorbate at either coverages affected the phagocytosis of Black-Pearls-2000. It was concluded that these results indicate that the surface properties of the particles, the chemical properties of chemical pollutants, and the interactions between particles and pollutants can play a major role in defining the biological effects of particles that are carried to the distal lung.
The desorption of adsorbed molecules from amorphous carbon black was investigated. Five oil furnace carbon blacks consisting of pelletized agglomerates of 0.20 to 0.24 nanometer aciniform particles and 13 adsorbates were used. The adsorbates consisted of organic compounds containing functional groups characteristic of organic molecules formed on particles generated by combustion of organic material. The carbon blacks were incorporated into liquid chromatographic columns. n-Hexane, dichloromethane, tetrahydrofuran, methanol, and water were used as mobile phases. Ten microliter sample aliquots were injected into the chromatographs. The data showed that the adsorbates displaced the mobile phase molecules from the surface. The extent of desorption increased with increasing solubility of the adsorbate in the mobile phase. Desorption also depended on the heat of desorption. With the exception of basic adsorbates adsorbed on the least polar carbon black, N765, most of the compounds were adsorbed irreversibly when the mobile phase was water. The adsorption isotherms showed that desorption depended on the extent of surface coverage and increased as the extent of coverage approached one monolayer. It was concluded that adsorbed molecules are desorbed from particulate surfaces to different extents, the amount desorbed depending on the polarity of the physiological fluid that interacts with the surface. Desorption also depends on the extent of adsorbent surface covered.
Exposure to ambient ultrafine particles induces airway inflammatory reactions and tissue remodeling. In this experiment, to determine whether ultrafine carbon black (ufCB) affects proliferation of airway epithelium and, if so, what the mechanism of action is, ... human primary bronchial epithelial cell cultures /were studied/. Incubation of cells in the serum-free medium with ufCB increased incorporations of [(3)H]thymidine and [(3)H]leucine into cells in a time- and dose-dependent manner. This effect was attenuated by Cu- and Zn-containing superoxide dismutase (Cu/Zn SOD) and apocynin, an inhibitor of NADPH oxidase, and completely inhibited by pretreatment with the epidermal growth factor receptor (EGF-R) tyrosine kinase inhibitors AG-1478 and BIBX-1382, and the mitogen-activated protein kinase kinase inhibitor PD-98059. Transfection of a dominant-negative mutant of H-Ras likewise abolished the effect ufCB. Stimulation with ufCB also induced processing of membrane-anchored proheparin-binding (HB)-EGF, release of soluble HB-EGF into the medium, association of phosphorylated EGF-R and Shc with glutathione-S-transferase-Grb2 fusion protein, and phosphorylation of extracellular signal-regulated kinase (ERK). Pretreatment with AG-1478, [Glu(52)]Diphtheria toxin, a specific inhibitor of HB-EGF, neutralizing HB-EGF antibody, Cu/Zn SOD, and apocynin each inhibited ufCB-induced ERK activation. These results suggest that ufCB causes oxidative stress-mediated proliferation of airway epithelium, involving processing of HB-EGF and the concomitant activation of EGF-R and ERK cascade.
... Ultrafine carbon black (ufCB) does not have its effects via transition metal-mediated mechanisms. However, ufCB and other ultrafines generate free radicals at their surface as measured by a number of chemical assays and are able to cause oxidative stress to cells and this is likely to be a factor in their ability to cause inflammation. Changes in calcium resulting from oxidative stress within cells may be an additional factor leading to transcription of pro-inflammatory genes...
Activated charcoal avidly adsorbs drugs and chemicals on the surfaces of the charcoal particles, thereby preventing absorption and toxicity. ... The effectiveness of charcoal is dependent on the time since the ingestion and on the dose of charcoal; one should attempt to achieve a charcoal:drug ratio of at least 10:1.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
Negligible at 20 °C
1 mm Hg at 3586 °C
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Benzene extract, 0-1.7%; Ash, 0-1.0%; Sulfur, 0-1.5% volatile matter, 0.4-9.0%
Polyaromatic hydrocarbons (PAH) are reportedly present in carbon blacks ... . /Carbon blacks/
Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/
Traces of Fe, SiO2, etc

Other CAS

7440-44-0
16291-96-6
7782-42-5
1333-86-4
7782-40-3
64365-11-3
12768-98-8
61512-59-2
97793-37-8

Associated Chemicals

Diamond; 7782-40-3
Coke; 65996-77-2
Graphite; 7782-42-5

Wikipedia

Carbon
Excelsio

Drug Warnings

Charcoal bezoars are a rare complication of activated charcoal administration. They have been associated with treatments for intoxication with carbamazepine, amitriptyline, theophylline, benzodiazepines and barbiturates. The parasympatholytic effects of the drugs can precipitate or contribute to paralytic ileus, allowing charcoal to accumulate (potentially with remnants of undigested tablets) and form bezoars. Additional factors that influence bowel obstruction secondary to charcoal administration include the dose and timing of activated charcoal therapy, patient age and comorbidities, and previous intra-abdominal surgery. Gastrointestinal complications should be considered whenever activated charcoal is administered. Prompt recognition and treatment at the first sign of ileus or obstruction may prevent bowel necrosis and subsequent perforation/peritonitis. Charcoal-stained vomiting, abdominal distension and ongoing pain should raise the suspicion of mechanical obstruction. ... Gastrografin follow-through /was advocated/ as both a diagnostic and potentially therapeutic tool in incomplete obstruction. However, complete obstruction may signal the need for early laparotomy.
/VET/ ... Six healthy adult dogs were administered 4 g/kg activated charcoal (AC) in a commercially available suspension that contained propylene glycol and glycerol as vehicles. Blood samples were taken before and 1, 4, 6, 8, 12, and 24 hours after the administration of the test suspension /and/ ... analyzed for osmolality, blood gases, and concentrations of lactate, sodium, potassium, serum urea nitrogen, and glucose. ... Three of the 6 dogs vomited between 1 and 3 hours after the administration of the test suspension, and 4 of 6 dogs were lethargic. All dogs drank frequently after AC administration. Commercial AC suspension administered at a clinically relevant dose /significantly increased/ serum osmolality, osmolal gap, and lactate concentration in dogs. These laboratory measures, ...clinical signs ... and increased frequency of drinking might complicate the diagnosis or monitoring of some intoxications (such as ethylene glycol) in dogs that have previously received AC suspension containing propylene glycol, glycerol, or both as vehicles.
Although activated charcoal is widely used for the treatment of self-poisoning, its effectiveness is unknown. An important consideration is patient compliance since poor compliance will limit effectiveness. ... 1,103 patients randomized to single or multiple (six doses q4h) 50 g doses of superactivated charcoal were prospectively observed. Charcoal was given by study doctors who recorded the amount ingested and the amount of persuasion required for the patients to drink the charcoal. ... 559 patients were randomized to receive one dose and 544 to receive six doses. Data was available for 1,071 (97%) patients. Eighty-eight were unable to complete their course; 98 required a NG tube, leaving 885 patients that received the first dose by mouth. The mean estimated amount of the prescribed dose of charcoal taken orally as a single or first dose was 83% (95% C.I. 82-84%). For patients receiving multiple doses, this amount fell over the next five doses to 66% (63-69%). While only 3.2% of patients refused the first dose, 12.3% refused the sixth. Relatively less persuasion was required for patients ingesting the first or single dose; 38% of patients required intense persuasion by the sixth dose.
... The incidence of aspiration pneumonia in intubated overdose patients who then received activated charcoal (AC) /was estimated by /... a retrospective review from January 1994 to April 1997 of intubated patients who then received AC. Patients were transferred to, or primarily treated at, an 843-bed tertiary medical center with an annual emergency department volume of 100,000 patients. Objective evidence of infiltrate on chest radiograph during initial 48 hr of hospitalization was used to determine the incidence of aspiration pneumonia. Patients with known preexisting pneumonia or with administration of AC before intubation were excluded. There were 64 patients identified. Fourteen were excluded for clinical aspiration before intubation, receiving activated charcoal before intubation, or abnormal immediate post-intubation chest radiographs. The remaining 50 patients, ages 1-64 years, 33% male, overdosing on a large variety of substances, required acute intubation and then received AC. Only two patients of these 50 (4%) with initial negative radiographs developed a new infiltrate after intubation and AC. Administration of AC to intubated overdose patients is associated with a low incidence of aspiration pneumonia.
For more Drug Warnings (Complete) data for ACTIVATED CHARCOAL (16 total), please visit the HSDB record page.

Use Classification

Food additives
Human drugs -> Menveo -> EMA Drug Category
Bacterial vaccines -> Human pharmacotherapeutic group
Food Additives -> COLOUR; -> JECFA Functional Classes
Food Additives -> ADSORBENT; BLEACHING_AGENT; -> JECFA Functional Classes
Health Hazards -> Carcinogens
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

QUASI-GRAPHITIC FORM OF CARBON OF SMALL PARTICLE SIZE. BY TERM CARBON BLACK SEVERAL FORMS OF ARTIFICIALLY PREPD CARBON OR CHARCOAL ARE DESIGNATED EG: 1. ANIMAL CHARCOAL OBTAINED BY CHARRING BONES, MEAT, BLOOD, ETC; 2. GAS BLACK: FURNACE BLACK; CHANNEL BLACK: OBTAINED BY INCOMPLETE COMBUSTION OF NATURAL GAS ... 3. LAMP BLACK, OBTAINED BY BURNING VARIOUS FATS, OILS, RESIN, ETC, UNDER SUITABLE CONDITIONS; 4. ACTIVATED CHARCOAL ... PREPD FROM WOOD AND VEGETABLES.
A finely divided form of carbon, practically all of which is made by burning vaporized heavy-oil fractions in a furnace with 50% of the air required for complete combustion (partial oxidation). This type is also called furnace black. Carbon black can also be made from methane or natural gas by cracking (thermal black) or direct combustion (channel black), but these methods are virtually obsolete. All types are characterized by extremely fine particle size, which accounts for their reinforcing and pigmenting effectiveness.
The Tosco II process pyrolysis research study was conceived to develop process equipment and to maximize carbon black production and quality. ... Chopped tires are fed into a rotary drum with hot ceramic balls at 480-549 °C in a reducing atmosphere. The rubber pyrolyzes and forms a solid residue, some oil vapor, and off-gases. ... A trommel screen separates the fine carbon black from the ceramic balls. The carbon is pelletized after steel, fiber glass, and other contaminants have been removed. ... The pilot plant process was designed to handle 15 tons of tires per day, and generally one ton of tires produced ... 1270-1540 kg of carbon black. The types of blacks and other related contents in the residue from tire pyrolysis ... are unpredictable. However, carbon blacks are carefully chosen to achieve specific properties in compounded rubbers. Thus, the diverse and unpredicatable residue mixture is useful only as a low grade filler for mechanical goods and is unsuitable as a carbon black source.
Carbon black can be produced by four basic manufacturing processes; three of which employ partial oxidation and one which utilizes a cracking type process. The partial oxidation processes are the channel, gas furnace, and oil furnace while the so called thermal process is a cracking type process
For more Methods of Manufacturing (Complete) data for CARBON BLACK (14 total), please visit the HSDB record page.
Commercial activated carbon products are produced from organic materials that are rich in carbon, particularly coal, lignite, wood, nut shells, peat, pitches, and cokes. The choice of precursor is largely dependent on its availability, cost, and purity, but the manufacturing process and intended application of the product are also important considerations. Manufacturing processes fall into two categories, thermal activation and chemical activation. The effective porosity of activated carbon produced by thermal activation is the result of gasification of the carbon at relatively high temperatures but the porosity of chemically activated products is generally created by chemical dehydration reactions occurring at significantly lower temperatures /Carbon, activated/
CHEMICAL PROFILE: Activated Carbon. Activated carbon, an amorphous form of elemental carbon, may be produced by destructive distillation (a thermal process) of a variety of raw materials, including wood, coal and coconut shells. The heating process is known as "activation" and develops the pore structure of the carbon. Through adjustments of the activation process, pores of the required size for a particular application are produced in the carbon.
Activated carbon is produced on an industrial scale by either a chemical activation method or a gas activation method ... raw materials include wood, sawdust, peat, coal, and other cellulose-containing materials ... shaft furnances, hearth furnances, fluidized-bed furnances and rotary kilns are used to carbonize the raw materials. /Activated carbon/
Artificial graphite is produced by heating carbon compounds or carbon powder to 2500-3000 °C.
Production processes are divided into two groups: those employing partial combustion (furnance black process, Degussa gas black process, channel black process, lamp black process) and those based on pure pyrolysis (thermal black process, acetylene black process, Huls arc process). /Carbon black/
...ANIMAL CHARCOAL, OBTAINED BY CHARRING BONES, MEAT, BLOOD, ETC... ACTIVATED CHARCOAL, EG, CARBORAFFIN, NORIT, OPOCARBYL, ULTRACARBON, /ARE/ PREPD FROM WOOD & VEGETABLES
Obtained by mining
Natural graphite is mined in open-pit and underground mines. The crude ore contains several impurities in various quantities. Only some of the Sri Lanka deposits contain types with carbon contents up to 100%. The crude ore is separated in some places by hand. Crude ores with a carbon content sufficiently high for industrial use are only crushed, dried, graded, and if necessary, milled. Flake graphites must be enriched, preferably by using flotation processes. Since graphite flakes float easily, this process is successfully used even for low-grade ores.

General Manufacturing Information

Adhesive manufacturing
Adhesives and Sealants
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Carbon black manufacturing
Computer and electronic product manufacturing
Construction
Custom compounding of purchased resin
Do Itself Yourself Consumer Automotive Application
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Graphite manufacturing
High Temperature Furnace Insulation
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Printing and related support activities
Printing ink manufacturing
RECYCLED
Recycling
Rubber product manufacturing
Services
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
U012
Utilities
Waste to energy
Wholesale and retail trade
Wood product manufacturing
recycling
waste to energy
Carbon black: ACTIVE
All other chemical product and preparation manufacturing
Charcoal: ACTIVE
Carbon: ACTIVE
Graphite: ACTIVE
Diamond: ACTIVE
THERMAL BLACK CONSISTS OF RELATIVELY COARSE PARTICLES & IS USED PRINCIPALLY AS PIGMENT. FURNACE BLACK PRODUCED FROM NATURAL GAS HAS INTERMEDIATE PARTICLE SIZE WHILE THAT PRODUCED FROM OIL CAN BE MADE IN WIDE RANGE OF CONTROLLED PARTICLE SIZES & IS PARTICULARLY SUITABLE FOR REINFORCING SYNTHETIC RUBBER.
IN USA, ONLY CARBON BLACK MADE BY CHANNEL PROCESS MAY BE USED IN CONTACT WITH FOODSTUFFS.
Carbon black is a general term used to designate a finely divided form of carbon made by thermal decomp of natural gas or oil or a mixture of both. It should not be confused with animal and mineral blacks, which possess the nature of chars, ... lamp black, generally made of coal tar creosote, nor acetylene black which is produced from this gas.
... CARBON BLACKS OR FURNACE-BLACK TYPE CONTAIN SEVERAL POLYCYCLIC AROMATIC HYDROCARBONS; FOLLOWING 7 WERE IDENTIFIED: PYRENE, FLUORANTHENE, BENZO(A)PYRENE, BENZO(E)PYRENE, ANTHANTHRENE, BENZO(G,H,I)PERYLENE & CORONENE, & ARE READILY EXTRACTABLE ... FROM SOOT HAVING AVG PARTICLE DIAMETER OF 40 MICROMETERS OR MORE.
For more General Manufacturing Information (Complete) data for CARBON BLACK (6 total), please visit the HSDB record page.
An amorphous form of carbon characterized by high absorptivity for many gases, vapors, and colloidal solids. The carbon is obtained by the destructive distillation of wood, nutshells, animal bones, or other carbonaceous material. It is "activated" by heating to 800-900 °C with steam or carbon dioxide, which results in a porous internal structure (honeycomb-like).
ACTIVATED CARBON WAS ENCAPSULATED WITH 0.1-15 WT % POLY(FORMALDEHYDE-RESORCINOL-VINYL ALC) FOR DIALYSIS OF BLOOD.
ACTIVATED CARBON WAS 90-100% EFFECTIVE IN REDUCING BIOAVAILABILITY OF (14)C-POLYCHLORINATED BIPHENYLS (PCB) TO GOLDFISH IN MUSCLE TISSUE.
IN ADDITION TO WOOD MANY OTHER SUBSTANCES ARE USED AS SOURCES OF CHARCOAL...INCL SUCROSE, LACTOSE, RICE STARCH, COCONUT PERICARP, BONE, BLOOD, VARIOUS INDUSTRIAL WASTES, ETC. ...LESS PURE FORMS USED FOR DECOLORATION OF SOLUTIONS DURING MANUFACTURING PROCESSES. /ACTIVATED CHARCOAL/
For more General Manufacturing Information (Complete) data for ACTIVATED CHARCOAL (17 total), please visit the HSDB record page.
Low grade diamonds (bort and carbonado) as well as those made synthetically in a electric furnace (3000 °F, 1.3 million psi) /Diamond, industrial/
Special surgical knives, windows in space probes, high capacity transmitters. /Diamond/
Oil well drill bits, primary grinding of steel, wire-drawing dies, glass and metal cutting, grinding wheels. /Diamond, industrial/
Diamond synthesis...graphite is transformed into diamond by first dissolving it in melted metal and then crystallizing it at pressure above equilibrium. /Diamond/
For more General Manufacturing Information (Complete) data for CARBON (8 total), please visit the HSDB record page.
The most important countries mining graphite are the following: flaky graphite grades: Former Soviet Union, China, Malagasy, Sri Lanka, Germany, and Norway; earthy graphite grades: Korea, Mexico, and Austria.
The hexagonal alpha type can be converted to the beta by mechanical treatment, and the beta form reverts to the alpha on heating it above 1000 °C.

Analytic Laboratory Methods

GLASS CAPILLARY GAS CHROMATOGRAPHY AND FLAME IONIZATION DETECTOR HAVE BEEN USED TO COMPARE EXTRACTION BY VACUUM SUBLIMATION AND SOXHLET EXTRACTION FOR THE YIELD OF POLYCYCLIC COMPOUNDS ORIGINATING FROM CARBON BLACK AND SOOT FROM AN ALUMINUM INDUSTRY.
Sampling and determination of natural and anthropogenic hydrocarbons in air by gas chromatography/mass spectrometry were discussed.
Determination of carbon black on silver membrane filters from rubber factory dust /using gravimetric techniques/ is discussed.
The cyclohexane soluble material in the particulates on the glass fiber and silver membrane filters is extracted with cyclohexane aided by ultrasonication. Blank filters are extracted along with, and in the same manner as, the samples. After extraction, the cyclohexane solution is filtered through a fritted glass funnel. The total material extracted is determined by weighing a dried aliquot of the extract.
For more Analytic Laboratory Methods (Complete) data for CARBON BLACK (7 total), please visit the HSDB record page.
AUTOMATIC CARBON-HYDROGEN-NITROGEN (C-H-N) ANALYZER.
ELEMENTAL CARBON CONTENT OF SOOT IN ATMOSPHERIC AEROSOLS WAS QUANTITATIVELY DETERMINED USING 2 REFLECTANCE INSTRUMENTS. ONE MEASURES DECREASE IN REFLECTANCE FROM FILTER SPOT THROUGH WHICH AIR IS ASPIRATED, THE OTHER MEASURES REFLECTANCE OF SAMPLE AFTER COLLECTION ON THE FILTER.
NIOSH Method 5000, Carbon Black (issued 2-15-84). Gravimetric (filter weight) technique, detection range 0.2 to 3 mg per sample (airborne particulate material) /Carbon black/
Method: ASTM D5997; Procedure: ultraviolet, persulfate oxidation, and membrane conductivity detection; Analyte: carbon; Matrix: water; Detection Limit: 0.06 ug/L.
For more Analytic Laboratory Methods (Complete) data for CARBON (8 total), please visit the HSDB record page.
Method: NIOSH 0500, issue 2; Procedure: gravimetric (filter weight)); Analyte: particulates not otherwise regulated, total; Matrix: air; Detection Limit: 0.03 mg per sample. /Particulates not otherwise regulated, total/
Method: NIOSH 0600, Issue 3; Procedure: gravimetric (filter weight); Analyte: particulates not otherwise regulated, respirable; Matrix: air; Detection Limit: 0.03 mg per sample. /Particulates not otherwise regulated, respirable/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Activated charcoal should be stored in well-closed glass or metal containers.
AVOID WETTING & SUBSEQUENT DRYING IN STORAGE. STORE WITH VENTILATION.

Interactions

It was concluded that carbon black distributed throughout the lung tissue provided a greater contact surface area for the adsorbed carcinogen benzopyrene and facilitated the increased desorption and resorption of the carcinogen. Justification for this conclusion was based on the observation that tumor production occurred only in the groups of rats that received benzopyrene adsorbed on carbon blacks. Although this may be a valid conclusion, carbon black also might have acted as an irritant promoter in the groups that received benzopyrene adsorbed on carbon black.
It was noted that some of the 3,4-benzopyrene in ... acetone solution acted as a free carcinogen /when 240 mice were painted with 3,4-benzopyrene adsorbed onto carbon black/, because this solvent eluted 10-23% of the adsorbed cmpd from carbon black. Dry powders of adsorbed and unadsorbed carcinogens were also tested, and it was found that, after 24 mo, none of the mice rubbed with either dry adsorbed carcinogen or dry carbon black developed any tumors. Twelve percent of the mice treated with dry unadsorbed carcinogen developed tumors. It was concluded that the carbon blacks tested did effectively block the carcinogenicity of 3,4-benzopyrene, although in differing degrees.
... The interaction effects of a single intratracheal instillation of ultrafine carbon black (CB) particles and staphylococcal lipoteichoic acid (LTA) on early pulmonary inflammation in male BALB/c mice /were studied/. ... The cellular profile, cytokine and chemokine levels in the bronchoalveolar lavage (BAL) fluid, and expression of chemokine and toll-like receptor (TLR) mRNAs in lungs /were measured/. LTA produced a dose-related increase in early pulmonary inflammation, which was characterized by (1) influx of polymorphonuclear neutrophils (PMNs) and (2) induction of interleukin (IL)-6, tumor necrosis factor (TNF)-alpha, macrophage inflammatory protein (MIP)-1alpha/CCL3, but no effect on monocyte chemoattractant protein (MCP)-1/CCL2 at 24 hr after instillation. Levels of some proinflammatory indicators and TLR2-mRNA expression were significantly increased by 14 nm or 95 nm CB (125 ug) and low-dose LTA (10 ug) treatment compared to CB or LTA alone at 4 hr after instillation. Notably, PMN levels and production of IL-6 and CCL2 in the 14 nm CB + LTA were significantly higher than that of 95 nm CB + LTA at 4 hr after instillation. However, at 24 hr after instillation, only PMN levels were significantly higher in the 14 nm CB + LTA than 95 nm CB + LTA but not the cytokines and chemokines. These data show additive as well as synergistic interaction effects of 14 nm or 95 nm ultrafine CB particles and LTA. /It was suggested/ that early pulmonary inflammatory responses in male BALB/c mice may be induced in a size-specific manner of the CB particles used...
... Respiratory syncytial virus (RSV) is the major cause of bronchiolitis and pneumonia in infants and may lead to the development of asthma in childhood. To determine whether particle exposure modulates the immune response to RSV, eight-week-old female BALB/c mice received an intratracheal (it) instillation of either 40 ug ultrafine carbon black (CB) particles or vehicle. The following day, mice were intratracheally instilled with either 106 pfu RSV or uninfected media. End points were examined 1, 2, 4, 7, and 10 days during RSV infection. Compared with RSV alone, tumor necrosis factor-alpha (TNF-alpha) protein was reduced in the bronchoalveolar lavage fluid (BALF) on days 1 and 2 of infection; there was also a reduction in BALF lymphocyte numbers on day 4, which correlated with reductions in both IFN-gamma-inducible protein (IP-10), lymphotactin, and IFN-gamma mRNAs in the lungs of RSV + CB mice. Multiprobe ribonuclease protection assays of RSV + CB lung tissue showed no changes in the RSV-associated chemokines regulated upon activation, normal T cell expressed and secreted (RANTES), eotaxin, monocyte chemoattractant protein (MCP-1), macrophage inflammatory protein (MIP)-1 alpha or MIP-1 beta. Viral titers in RSV + CB mice were lower than RSV on days 2-4 of infection. By day 7 of infection, however, neutrophil numbers, proinflammatory cytokine mRNA expression, and protein levels of TNF-alpha and the Th2 cytokine interleukin (IL)-13 were increased in the lungs of RSV + CB mice, indicating an exacerbation of infection. These data indicate that preexposure to ultrafine particles induces an inflammatory milieu promoting allergic immune responses rather than IFNgamma production necessary for microbial defense.
Male Wistar rats were treated by ozone or carbon black (CB) alone as well as in combination. Intratracheal instillation with various amounts of CB was followed either by an acute 7-day or subchronic 2-month ozone exposure (0.5 ppm). Two functional parameters were investigated in alveolar macrophages from bronchoalveolar lavagates, the phagocytotic capacity and the chemotactic migration capability. In the phagocytosis assay, the percentage of phagocytizing macrophages decreased significantly in the CB-exposed groups whereas the ozone groups remained close to or at the control level after 7 days and 2 months of exposure, respectively. The number of ingested particles per macrophage and the formation of superoxide anion radicals were not changed after a 7-day exposure to ozone compared to the control group but were increased after a 2-month ozone exposure. However, a reduction was found in the CB groups. A stimulating effect of ozone was observed in the combined groups. Chemotactic migration was generally retarded in the CB-treated groups. From the results it can be concluded that ozone is able to stimulate the phagocytotic and chemotactic activity of alveolar macrophages whereas CB impairs these functions.
The adsorptive capacity of activated charcoal may be decreased by concurrent use of polyethylene glycol and iso-osmolar electrolyte solution (PEG-ELS) for whole-bowel irrigation.
The adsorptive efficacy of activated charcoal may be decreased by the emesis induced by ipecac syrup; if both are to be used in the management of oral poisoning, activated charcoal should be administered after vomiting has ceased. The emetic properties of ipecac are apparently not substantially affected by the administration of activated charcoal. In some studies of healthy individuals, the emetic effects of ipecac syrup were not decreased when activated charcoal was administered within 10 minutes following administration of ipecac syrup, but prior to emesis. However, activated charcoal has been reported to adsorb ipecac alkaloids, and concurrent administration of activated charcoal and ipecac syrup is inconsistent with current practice.
Acetylcysteine may be administered orally concomitantly with activated charcoal without impairment of its efficacy. Although acetylcysteine is adsorbed by activated charcoal in vitro, studies in humans indicate that efficacy of orally administered acetylcysteine is not substantially affected by the administration of activated charcoal. Alternatively, IV administration of acetylcysteine obviates concerns about interactions between activated charcoal and orally administered acetylcysteine.
In general, activated charcoal can decrease the absorption of and therapeutic response to other orally administered drugs.Medications other than those used for GI decontamination or antidotes for ingested toxins should not be taken orally within 2 hours of administration of activated charcoal; if necessary, concomitant drug therapy can be given parenterally.
The purpose of this study is to determine whether activated charcoal is more effective in the presence of concurrent anticholinergic activity. ... A three-limbed randomized crossover study in 10 healthy volunteers was completed to determine the ability of a 50 g dose of activated charcoal to reduce the bioavailability of a simulated overdose of acetaminophen (12 x 325 mg tablets) in the presence and absence of a concurrently present anticholinergic drug, atropine (0.01 mg/kg im administered 15 min prior to the acetaminophen ingestion). ... After the acetaminophen ingestion, median Cmax occurred at 1 hr for all three exposures but was lower in the atropine-treated study arm (31+/-19 mg/L) than in the control or charcoal alone intervention arms (49+/-13 and 51+/-16 mg/L, respectively) (P<0.05). Compared to the control area under the serum concentration vs. time curve, a single dose of activated charcoal 1 hr after drug ingestion reduced acetaminophen bioavailability by 20% (95% CI 4-36%) and by 47% (95% CI 35-59%) in the presence of atropine (P<0.05 atropine plus charcoal vs. charcoal alone). /It was concluded that the/... data support the belief that activated charcoal is more effective in the presence of anticholinergic activity...

Stability Shelf Life

IF.../CHARCOAL/ IS STORED.../SRP: OPEN TO ATMOSPHERE/, IT GRADUALLY ADSORB VAPORS FROM AIR AND BECOMES WORTHLESS.

Dates

Modify: 2023-08-19

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